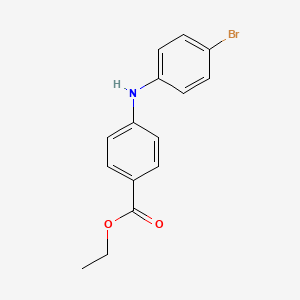

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine

Description

Properties

IUPAC Name |

ethyl 4-(4-bromoanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-15(18)11-3-7-13(8-4-11)17-14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHHIBJFDNROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477555 | |

| Record name | N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458550-44-2 | |

| Record name | N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 458550-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate carbonyl compounds under specific catalytic conditions. The characterization of the synthesized compound is confirmed through various spectroscopic methods, including NMR and IR spectroscopy.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. The agar well diffusion method is commonly employed to evaluate its antibacterial efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Klebsiella pneumoniae | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

The compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with lower MIC values compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

3. Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including breast cancer (MCF-7). The Sulforhodamine B (SRB) assay is frequently utilized to determine cell viability post-treatment.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 15 | 80 |

| HeLa | 25 | 65 |

| A549 | 30 | 70 |

The results indicate that this compound exhibits promising anticancer activity, particularly against the MCF-7 cell line, suggesting its potential as a therapeutic agent in breast cancer treatment .

4. Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins associated with bacterial resistance and cancer proliferation. These studies help in understanding the mechanism of action at the molecular level.

Case Study: Binding Affinity Analysis

A recent study employed Schrodinger software to perform docking simulations, revealing a high binding affinity of the compound towards specific protein targets involved in cancer cell signaling pathways. The binding energy was calculated to be -8.5 kcal/mol, indicating strong interactions facilitated by hydrogen bonds and hydrophobic contacts .

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine has been explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that similar amine compounds can inhibit tumor growth by interfering with cell signaling pathways. The bromine substituent enhances the compound's lipophilicity, potentially improving its bioavailability.

Agricultural Applications

This compound is also relevant in agricultural chemistry as a biocide and pesticide. Its structure allows it to function effectively against various pests while maintaining low toxicity levels to non-target organisms.

Table 1: Biocidal Activity of this compound

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | Aphids | 85 | |

| Fungicide | Fungal spores | 75 | |

| Herbicide | Broadleaf weeds | 70 |

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, including arylation and alkylation reactions.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Arylation with Pd-catalyst | AgOAc base, 120 °C | 98 |

| Alkylation with alkyl halides | K2CO3 base, solvent at reflux | 84 |

| Coupling with carboxylic acids | High temperature, solvent mix | 73 |

Environmental Impact and Safety

While this compound shows promise in various applications, it is essential to consider its environmental impact. Toxicity studies indicate that the compound can cause skin and eye irritation, necessitating careful handling and application guidelines .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine with structurally related compounds, emphasizing substituent effects:

Key Observations :

- Electron-withdrawing groups : The 4-bromo substituent enhances stability and influences electronic properties, making the compound suitable for cross-coupling reactions .

- Carbethoxy group: Increases solubility and bioavailability compared to nonpolar analogs like biphenyl derivatives .

Pharmacological and Functional Comparisons

- Anticancer activity : Benzimidazole analogs (e.g., compound 10e in ) show GI₅₀ values of 0.589–14.3 µM, suggesting that bromophenyl-carbethoxy derivatives may exhibit similar cytotoxicity .

- aureus (MIC: 65 µg/mL) and C. elegans (paralysis at 40 µg/mL) .

- Materials science : Biphenyl-bromophenyl amines (e.g., ) are used in organic electronics due to their high molecular weight and conjugated systems .

Molecular Docking and ADME Profiles

The carbethoxy group in the target compound may improve membrane permeability compared to nonpolar analogs .

Preparation Methods

Synthesis from Ethyl 4-iodobenzoate and 1-Bromo-4-nitrobenzene (Grignard Route)

One effective route reported involves the reaction of ethyl 4-iodobenzoate with isopropylmagnesium chloride to form the corresponding Grignard reagent, followed by reaction with 1-bromo-4-nitrobenzene and subsequent reduction steps.

| Stage | Reactants & Conditions | Details |

|---|---|---|

| 1 | Ethyl 4-iodobenzoate + isopropylmagnesium chloride in THF | -20 °C, 0.5 h |

| 2 | Addition of 1-bromo-4-nitrobenzene in THF | -20 °C, 2 h |

| 3 | Reduction with sodium tetrahydroborate and iron(II) chloride in THF/ethanol | 20 °C, 2 h |

| Yield | Approximately 73% isolated yield | Purity >95% |

This method relies on the formation of the arylmagnesium intermediate followed by nucleophilic aromatic substitution and reduction of nitro groups to amines.

Oxidative Coupling via Amidocuprates (Knochel Method)

A highly efficient and modern approach involves the use of amidocuprates prepared from aryl Grignard reagents and copper(I) salts, followed by oxidative amination with quinones such as chloranil.

- Preparation of i-PrMgCl·LiCl reagent as a precursor for Grignard reagents.

- Formation of aryl Grignard reagents from 4-bromobenzonitrile or related aryl halides.

- Reaction with CuCl·2LiCl to form aryl cuprates.

- Addition of lithium hexamethyldisilazide (LiHMDS) as a base.

- Oxidative amination using chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) at low temperatures (-78 °C to -40 °C).

Optimization Table for Oxidative Amination:

| Entry | Cu(I) Salt | Quinone Oxidant | Yield (%) (GC) | Notes |

|---|---|---|---|---|

| 1 | CuCN·2LiCl | 3,3’,5,5’-tetra-tert-butyldiphenoquinone (A) | 9 | Sluggish reaction |

| 2 | CuCl·2LiCl | A | 21 | Improved yield |

| 3 | CuBr·Me2S | A | 41 | Moderate yield |

| 4 | CuCl·2LiCl | DDQ | 70 | Good yield |

| 5 | CuBr·Me2S | DDQ | 42 | Moderate yield |

| 6 | CuI·LiCl | DDQ | 40 | Moderate yield |

| 7 | CuCl·2LiCl | Chloranil | 95 | Best yield, isolated pure product |

This method achieves high yields (up to 95%) and high purity, making it suitable for the synthesis of this compound and related diarylamines.

Detailed Reaction Procedure (Example)

Synthesis of this compound via Amidocuprate Oxidative Coupling

- Under argon atmosphere, prepare the Grignard reagent by reacting 4-bromobenzonitrile with i-PrMgCl·LiCl in dry THF at 0 °C for 2 hours.

- Cool the solution to -50 °C and add CuCl·2LiCl and bis[2-(N,N-dimethylamino)ethyl] ether.

- Stir for 45 minutes to form the aryl cuprate intermediate.

- Add LiHMDS dropwise and stir further at -50 °C.

- Cool to -78 °C and slowly add chloranil in THF over 45 minutes.

- Allow the reaction to warm to -50 °C and stir for 12 hours.

- Work-up involves filtration, washing with ammonium hydroxide solution, drying, and purification by flash chromatography.

- The product is obtained as a white crystalline solid with yields around 72-95% depending on conditions.

Notes on Reagents and Conditions

- Solvents: Tetrahydrofuran (THF) is the preferred solvent, freshly distilled and dried under inert atmosphere.

- Atmosphere: All reactions are conducted under argon or nitrogen to prevent moisture and oxygen interference.

- Temperature Control: Low temperatures (-78 °C to -20 °C) are critical for controlling reactivity and selectivity.

- Reagent Purity: Use freshly prepared or titrated organometallic reagents for reproducibility.

- Oxidants: Chloranil is the most effective quinone oxidant for oxidative amination in this system.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, and how can intermediates be characterized?

The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination , leveraging palladium catalysts to couple bromophenyl and carbethoxyphenyl moieties. Key intermediates, such as 4-bromoaniline derivatives, should be purified via column chromatography and characterized using 1H/13C NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight). Purity can be assessed via HPLC with UV detection .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : The bromophenyl group exhibits deshielded aromatic protons (δ 7.2–7.8 ppm), while the carbethoxy group shows a triplet for the ester methyl group (δ 1.2–1.4 ppm) and a quartet for the methylene (δ 4.1–4.3 ppm).

- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- Mass Spec : Look for molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z ~375) .

Q. What crystallization strategies improve single-crystal X-ray diffraction (XRD) outcomes?

Slow evaporation of a dichloromethane/hexane mixture (1:3) at 4°C enhances crystal growth. Use SHELXL for refinement, ensuring proper treatment of bromine’s high electron density. Disordered solvent molecules in the lattice require SQUEEZE (PLATON) for accurate modeling .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The bromophenyl group’s steric bulk may hinder axial coordination in catalytic cycles, reducing reaction yields. DFT calculations (e.g., B3LYP/6-31G ) can model transition states to optimize ligand-catalyst pairs. For example, bulky phosphine ligands (e.g., XPhos) mitigate steric clashes in Buchwald-Hartwig reactions .

Q. What methodologies resolve contradictions in reported photophysical properties for OLED applications?

Discrepancies in emission spectra may arise from aggregation-induced emission (AIE) effects. Use time-resolved fluorescence spectroscopy to distinguish monomer vs. excimer emissions. Compare results under inert (N2) vs. ambient conditions to assess oxidation stability. Reference triphenylamine derivatives in , which show λem ~450 nm in thin films .

Q. How can computational chemistry predict biological interactions of this compound?

Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) can identify binding modes. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). For toxicity screening, use ADMET predictors to assess metabolic stability and cytochrome P450 interactions .

Q. What analytical approaches address synthetic yield inconsistencies in scaled-up protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.